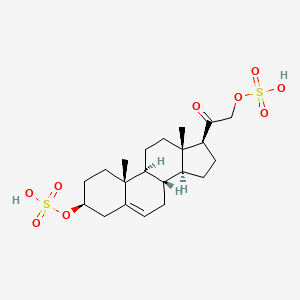
Pregnenolone-3,21-disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-hydroxypregnenolone disulfate is a steroid sulfate that is 21-hydroxypregnenolone in which both hydroxy hydrogens have been replaced by sulfo groups. It has a role as a human blood serum metabolite. It is a steroid sulfate and a 20-oxo steroid. It derives from a 21-hydroxypregnenolone. It is a conjugate acid of a 21-hydroxypregnenolone disulfate anion and a 21-hydroxypregnenolone disulfate(2-).
Applications De Recherche Scientifique
Metabolic Pathways and Hormonal Precursors
Pregnenolone-3,21-disulfate serves as a crucial precursor for the formation of deoxycorticosterone sulfate (DOC-SO4) in the placenta. Research indicates that fetal plasma levels of this compound are significantly higher than those found in non-pregnant individuals, suggesting its vital role during pregnancy. In vitro studies show that this compound is metabolized in human placental tissue to produce DOC-SO4, which is essential for maintaining maternal and fetal homeostasis .
Table 1: Metabolism of this compound in Human Placenta
| Time (min) | Substrate Conversion to DOC-SO4 (%) |
|---|---|
| 5 | 7.5 |
| 20 | 30 |
| 60 | Data not specified |
| 120 | Data not specified |
This table summarizes the conversion rates of this compound to DOC-SO4 over different incubation periods, highlighting its metabolic activity within the placenta.
Biomarkers of Adrenal Disorders
Recent studies have identified pregnenolone sulfate (PregS), which is closely related to this compound, as a potential biomarker for adrenal disorders. PregS levels exhibit significant increases following adrenocorticotropic hormone (ACTH) stimulation, indicating its role in adrenal function and response to stress . The acute regulation of pregnenolone sulfate suggests that it could be utilized to assess adrenal health and diagnose related disorders.
Neurosteroid Activity
This compound exhibits neuroactive properties that may influence neurological functions. It has been shown to modulate ion channels and receptors in the brain, including NMDA receptors. This modulation can affect synaptic plasticity and cognitive functions . The compound's ability to desulfate into pregnenolone further emphasizes its relevance as a neurosteroid precursor.
Genetic Polymorphisms and Sulfation Activity
Research has also focused on the genetic factors influencing the sulfation of pregnenolone. Variations in the SULT2B1 gene can affect the sulfation efficiency of pregnenolone and its derivatives, potentially impacting individual responses to hormonal therapies or susceptibility to adrenal disorders . Understanding these genetic polymorphisms can help tailor personalized medical approaches based on an individual's metabolic profile.
Therapeutic Implications
The diverse biological activities of this compound suggest potential therapeutic applications in treating hormonal imbalances and neurological conditions. Its role as a precursor for various steroid hormones positions it as a candidate for further investigation in hormone replacement therapies and neuroprotective strategies.
Propriétés
Numéro CAS |
5639-07-6 |
|---|---|
Formule moléculaire |
C21H32O9S2 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-sulfooxyacetyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O9S2/c1-20-9-7-14(30-32(26,27)28)11-13(20)3-4-15-16-5-6-18(19(22)12-29-31(23,24)25)21(16,2)10-8-17(15)20/h3,14-18H,4-12H2,1-2H3,(H,23,24,25)(H,26,27,28)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
CBOVWLYQUCVTFA-WPWXJNKXSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















